

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride synonyms

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Compound of Interest

Compound Name:	<i>N</i> -(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride
CAS No.:	51583-51-8
Cat. No.:	B1418370

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Technical Monograph: **N-(3-Chloro-2-hydroxypropyl)dimethylamine Hydrochloride**

Executive Summary & Nomenclature Strategy

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (CAS 51583-51-8) is a critical bifunctional intermediate often conflated with its quaternary analog, CHPTAC. Unlike CHPTAC, which carries a permanent positive charge, this compound is a pH-responsive tertiary amine salt. Its value in drug development lies in its ability to act as a "switchable" electrophile—stable in acidic media but highly reactive under physiological or basic conditions via aziridinium ion formation.

This guide serves to disambiguate its identity, detail its synthesis, and map its mechanistic utility in pharmaceutical ligation chemistry.

Table 1: Nomenclature and Identifier Matrix

Identifier Type	Primary Designation / Value	Notes
IUPAC Name	1-Chloro-3-(dimethylamino)propan-2-ol hydrochloride	Preferred scientific name.[1][2][3][4]
Common Synonyms	3-Chloro-2-hydroxypropyldimethylamine HCl Dimethyl(3-chloro-2-hydroxypropyl)amine HCl DMCHPH	"DMCHPH" is a common industry shorthand.
CAS Number	51583-51-8	Specific to the HCl salt.[1][3][5]
Free Base CAS	123-13-7	1-Chloro-3-(dimethylamino)-2-propanol.
Confused With	CHPTAC (CAS 3327-22-8)	CHPTAC is the trimethyl quaternary ammonium salt.
Molecular Formula	C ₅ H ₁₃ Cl ₂ NO	MW: 174.07 g/mol .[1][3][5]

Mechanistic Reactivity: The Aziridinium Gateway

For drug development professionals, the primary utility of this molecule is its latent reactivity. It belongs to the class of

-haloamines (nitrogen mustards).

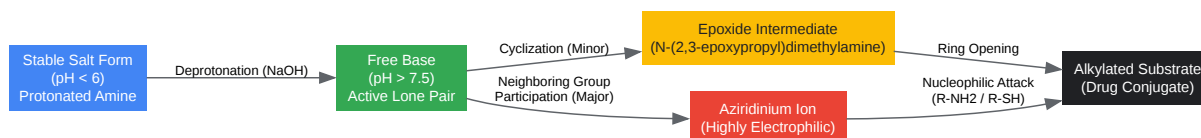
The Mechanism: In its hydrochloride form (pH < 6), the amine is protonated (

), rendering the lone pair unavailable for nucleophilic attack. The molecule is stable.[6][7] Upon neutralization (pH > 7.5), the free amine lone pair performs an intramolecular nucleophilic attack on the

-carbon (carrying the hydroxyl) or

-carbon (carrying the chlorine), leading to a dynamic equilibrium between the linear chlorohydrin, the epoxide, and the highly electrophilic aziridinium ion.

Why this matters: This allows researchers to "load" the reagent into a system as a stable salt, then trigger alkylation by adjusting pH, a common technique in targeted covalent drug delivery or protein conjugation.



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Figure 1: The pH-dependent activation pathway. The transition from stable salt to reactive aziridinium ion is the core mechanism for its use in synthesis.

Synthesis Protocol: Epichlorohydrin Route

The synthesis requires strict thermal control to prevent polymerization or premature cyclization. The following protocol is adapted for high-purity laboratory scale preparation.

Safety Warning: Epichlorohydrin is a potent alkylating agent and potential carcinogen. Work must be performed in a Class II fume hood.

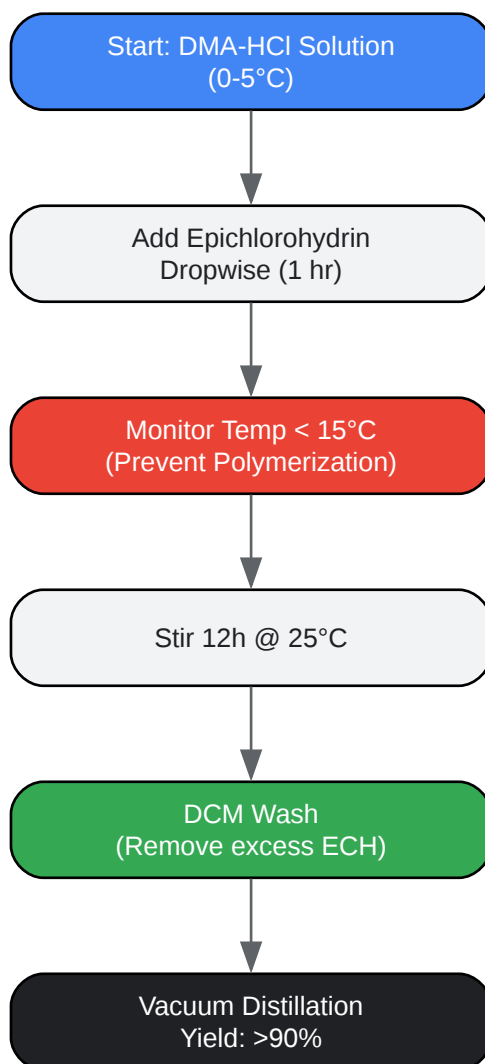
Reagents:

- Dimethylamine hydrochloride (DMA[5]·HCl): 1.0 eq[8][9]
- Epichlorohydrin (ECH): 1.1 eq (Slight excess)
- Solvent: Water or Methanol (Polar protic solvents stabilize the transition state)
- Catalyst: None required (Auto-catalytic)

Step-by-Step Methodology:

- Preparation: Dissolve DMA·HCl in minimum water (approx. 50% w/w solution). Chill to 0–5°C in an ice bath.

- Addition: Add Epichlorohydrin dropwise over 60 minutes.
 - Critical Control Point: Maintain internal temperature < 15°C. Rapid addition causes an exotherm that triggers double-alkylation impurities.
- Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 12 hours.
- Validation (TLC/HPLC): Monitor consumption of DMA. The product should appear as a single polar spot.
- Purification:
 - Wash the aqueous solution with dichloromethane (DCM) to remove unreacted epichlorohydrin.
 - Concentrate the aqueous phase under reduced pressure (Rotovap) at < 50°C.
 - Recrystallize from Ethanol/Acetone if solid is required (Product is hygroscopic).



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Figure 2: Controlled synthesis workflow to minimize side reactions.

Applications in Drug Development

A. Linker Chemistry (ADCs and PROTACs)

The 3-chloro-2-hydroxypropyl moiety serves as a hydrophilic linker. Unlike simple alkyl chains, the hydroxyl group increases water solubility—a critical parameter for Antibody-Drug Conjugates (ADCs). The dimethylamine terminus can be further quaternized or used as a handle for pH-sensitive release mechanisms.

B. Synthesis of Carnitine Analogs

This compound is a structural homolog to the carnitine precursor. By reacting with specific fatty acids or nucleophiles, researchers can synthesize carnitine derivatives used in metabolic disorder treatments.

C. Cationic Lipid Synthesis (mRNA Delivery)

In the development of Lipid Nanoparticles (LNPs) for mRNA delivery, tertiary amines are essential. This reagent introduces a tertiary amine headgroup with a hydroxyl tail, which aids in the endosomal escape of the LNP by buffering the endosomal pH (proton sponge effect).

Analytical Characterization

To ensure scientific integrity, the synthesized product must meet these specifications:

Test	Expected Result	Relevance
¹ H NMR (D ₂ O)	2.9 (s, 6H, N-Me), 3.2-3.4 (m, CH ₂), 4.2 (m, CH-OH)	Confirms dimethylamine integration and intact chlorohydrin core.
Silver Nitrate Titration	Positive precipitate (AgCl)	Confirms presence of chloride ions (ionic and covalent).
pH (10% aq)	4.5 – 6.0	confirms Hydrochloride salt form (stability).

References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 44118610, **N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride**. Retrieved from [\[Link\]](#)[3]
- Pasini, C. et al. (1962). Method for the production of 1-dimethylamino-2-chloroalkyl hydrochlorides. US Patent 3,025,325. Washington, DC: U.S.
- European Chemicals Agency (ECHA). Registration Dossier: (3-chloro-2-hydroxypropyl)trimethylammonium chloride (Related Quaternary Analog for Tox Comparison). Retrieved from [\[Link\]](#)

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Sources

- [1. Buy N-\(3-Chloro-2-hydroxypropyl\)dimethylamine hydrochloride | 51583-51-8 \[smolecule.com\]](#)
- [2. 3-Chloro-2-hydroxypropylstearyldimethylammonium chloride | C23H49Cl2NO | CID 102919 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. N-\(3-Chloro-2-hydroxypropyl\)dimethylamine hydrochloride | C5H13Cl2NO | CID 44118610 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. prepchem.com \[prepchem.com\]](#)
- [5. N-\(3-Chloro-2-hydroxypropyl\)dimethylamine hydrochloride | 51583-51-8 | Benchchem \[benchchem.com\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. 3-Dimethylaminoacrolein - Wikipedia \[en.wikipedia.org\]](#)
- [8. 3-Chloro-1-\(N,N-dimethyl\)propylamine synthesis - chemicalbook \[chemicalbook.com\]](#)
- [9. 3-\(DIMETHYLAMINO\)PROPYL CHLORIDE HYDROCHLORIDE synthesis - chemicalbook \[chemicalbook.com\]](#)
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